molecular formula C6H10ClNO2 B3090561 (1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride CAS No. 1212157-09-9

(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride

Cat. No.: B3090561
CAS No.: 1212157-09-9
M. Wt: 163.6 g/mol
InChI Key: SQFNKGNUVXRNFR-DEVUXVJFSA-N
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Description

(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride is a bicyclic amino acid derivative featuring a fused cyclopropane and cyclohexane ring system. This compound is of significant interest in pharmaceutical chemistry, particularly as a chiral building block for drug synthesis. For example, it is identified as an impurity in Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes therapy . Its hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications.

Properties

IUPAC Name

(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-3-1-4(3)7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFNKGNUVXRNFR-DEVUXVJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1N[C@H](C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aziridine intermediates, which undergo ring-opening and subsequent cyclization to form the desired bicyclic structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Table 1: Core Structural Differences Among Azabicyclohexane Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride -COOH (position 3), -NH·HCl (position 2) C₆H₁₀ClNO₂ 163.6 Hydrochloride salt, rigid bicyclic core
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid -COOH (position 2), -NH (position 3) C₆H₉NO₂ 127.14 Free carboxylic acid, stereoisomeric differences
(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid -Boc (position 2), -COOH (position 3) C₁₁H₁₇NO₄ 227.26 Boc-protected amine, enhanced lipophilicity
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride Methyl ester (position 2), -NH·HCl (position 3) C₉H₁₆ClNO₂ 205.7 Ester derivative, modified solubility

Key Observations :

  • Stereochemistry : The relative configuration (rel) in the target compound contrasts with enantiomerically pure derivatives like (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which has defined stereochemistry .
  • Functional Groups : The presence of a carboxylic acid vs. esters (e.g., methyl ester in ) or protected amines (e.g., Boc in ) alters reactivity and pharmacokinetic properties.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Boiling Point (°C) pKa Solubility Stability
Target compound (hydrochloride) Not reported 280 (decomposes) ~2.38 (predicted) High in polar solvents Stable under dry, 2–8°C storage
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 224–230 280 2.38 Moderate in water Light-sensitive
Boc-protected analogue Not reported N/A N/A Low (lipophilic) Stable at 2–8°C, sensitive to acid

Key Differences :

  • The hydrochloride salt form of the target compound improves aqueous solubility compared to the free acid or Boc-protected analogues.
  • Methyl ester derivatives (e.g., ) exhibit lower polarity, favoring organic solvent solubility.

Research Findings and Industrial Relevance

  • Regulatory Compliance : The compound’s status as a Saxagliptin impurity underscores the need for stringent purity standards (e.g., USP/EP guidelines) in pharmaceutical synthesis .
  • Scalability : Industrial suppliers like CymitQuimica offer gram-scale quantities of related derivatives (e.g., Boc-protected acids at €388/g), reflecting demand in drug discovery .
  • Stereochemical Challenges : Synthesis of enantiopure variants (e.g., ) requires advanced chiral resolution techniques, increasing production costs.

Biological Activity

(1R,3R,5R)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride, a compound with the molecular formula C6_6H10_{10}ClNO2_2 and a molecular weight of 163.6 g/mol, has garnered attention for its potential biological activities. This bicyclic compound features a nitrogen atom in its ring structure, which is significant for various pharmacological applications.

  • IUPAC Name : this compound
  • CAS Number : 1212157-09-9
  • Molecular Formula : C6_6H10_{10}ClNO2_2
  • Molecular Weight : 163.6 g/mol

Biological Activities

Research indicates that compounds with a bicyclic azabicyclo framework exhibit a range of biological activities:

1. Antinociceptive Activity

Studies have shown that derivatives of azabicyclo compounds can act as antagonists of morphine-induced antinociception. This suggests potential applications in pain management without the side effects associated with traditional opioids .

2. Anticancer Properties

Research has highlighted the anticancer potential of azabicyclo derivatives. For instance, compounds within this class have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Antidiabetic Effects

The azabicyclo compounds have also been explored for their antidiabetic properties, potentially through modulation of glucose metabolism and insulin sensitivity .

4. Antibacterial Activity

The antibacterial properties of spirocyclic derivatives related to azabicyclo structures have been documented, indicating their potential use in treating bacterial infections .

Research Findings and Case Studies

StudyFindings
Deng et al., 2024Reported the synthesis and biological evaluation of spiro[3-azabicyclo[3.1.0]hexanes], showing significant anticancer activity against various cell lines .
Aladdin ScientificHighlighted the compound's potential as a protein degrader building block, suggesting its utility in targeted protein degradation strategies for therapeutic applications .
Beilstein JournalDiscussed the broad biological activities of spirocyclic compounds, emphasizing their importance in drug discovery and development due to their diverse pharmacological effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Many azabicyclo compounds act as receptor antagonists or agonists, influencing neurotransmitter systems involved in pain and mood regulation.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer progression and metabolic pathways.
  • Cellular Pathway Modulation : The ability to modulate signaling pathways related to apoptosis and cell cycle regulation contributes to their anticancer properties.

Q & A

Q. Table 1: Optimization of Reaction Conditions for Enantiomeric Purity

ParameterOptimal ConditionEffect on Purity
Temperature0–5°CReduces racemization
Catalyst Loading5 mol% Rh-BINAPIncreases ee to >99%
SolventDichloromethaneEnhances solubility
Reference

Q. Table 2: Biological Activity Comparison with Analogs

CompoundIC₅₀ (nM) for Kinase XSelectivity Index
Target Compound (1r,3r,5r-rel)12 ± 215
4-Fluoro-2-azabicyclo analog 45 ± 53

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride
Reactant of Route 2
(1r,3r,5r)-rel-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride

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